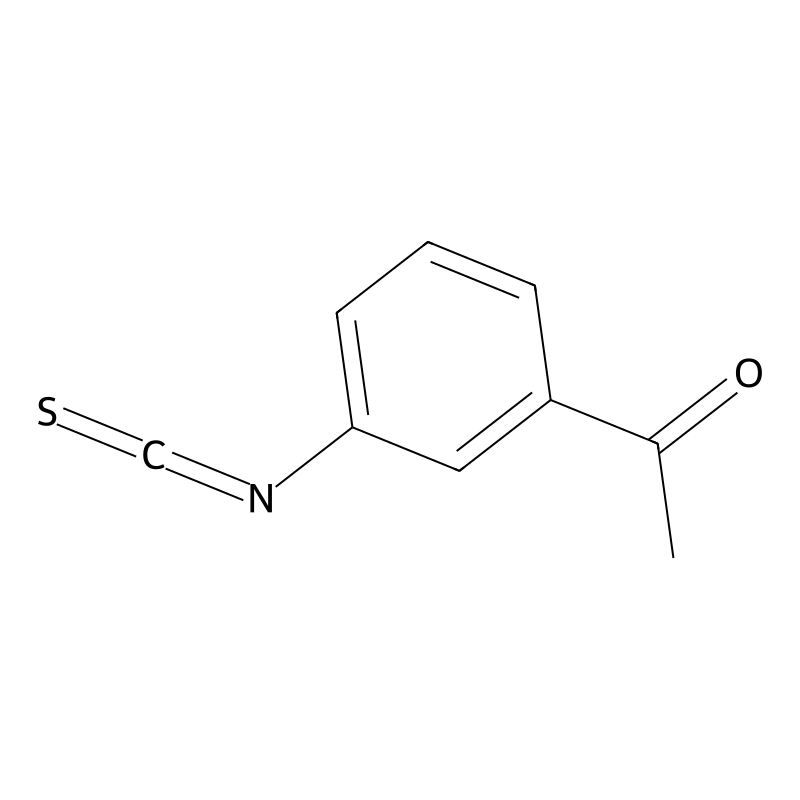

3-Acetylphenyl Isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-(3-Isothiocyanatophenyl)ethanone, also known as 3-(acetylthiocarbamoyl)benzene, is an organic compound with the chemical formula C₉H₇NOS. Its synthesis has been reported in scientific literature, employing various methods like the reaction of 3-bromophenyl(acetyl)methanone with potassium thiocyanate in acetone []. Characterization techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound [, ].

Potential Biological Activities:

Studies suggest that 1-(3-Isothiocyanatophenyl)ethanone might possess various biological activities, making it a subject of interest in scientific research. These potential activities include:

Antimicrobial activity

The compound has been evaluated for its antibacterial and antifungal properties against various strains. Some studies have shown promising results against specific bacterial and fungal pathogens [, ].

Antioxidant activity

Research suggests that 1-(3-Isothiocyanatophenyl)ethanone might exhibit antioxidant activity, potentially offering protection against oxidative stress-related damage [].

Enzyme inhibition

The compound has been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's disease [].

3-Acetylphenyl isothiocyanate is a chemical compound with the molecular formula and a molecular weight of 177.22 g/mol. It appears as a colorless to yellowish liquid or solid, depending on temperature and purity. This compound is part of the isothiocyanate family, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals .

- Nucleophilic Substitution: It can react with nucleophiles such as amines to form thioureas.

- Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding thiourea derivatives.

- Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones, leading to the formation of various derivatives .

3-Acetylphenyl isothiocyanate exhibits a range of biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Enzyme Inhibition: It has been reported to inhibit enzymes such as acetylcholinesterase, which is significant for its potential use in pest control and therapeutic applications .

The synthesis of 3-acetylphenyl isothiocyanate can be achieved through several methods:

- From Acetophenone:

- Acetophenone reacts with thiophosgene or potassium thiocyanate under acidic conditions to yield 3-acetylphenyl isothiocyanate.

- From Phenyl Isothiocyanate:

- Phenyl isothiocyanate can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Recent Advances:

3-Acetylphenyl isothiocyanate finds applications in various domains:

- Agriculture: Used as an insecticide due to its insecticidal properties.

- Pharmaceuticals: Investigated for its potential use in cancer therapeutics and enzyme inhibition.

- Biochemical Research: Employed as a reagent in proteomics and analytical chemistry for labeling proteins .

Studies on the interactions of 3-acetylphenyl isothiocyanate with biological systems have revealed:

- Enzyme Interactions: It significantly inhibits acetylcholinesterase activity, suggesting its potential as an insecticide by disrupting neurotransmission in pests.

- Cellular Effects: Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer treatment .

Several compounds share structural similarities with 3-acetylphenyl isothiocyanate. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl Isothiocyanate | Simple Isothiocyanate | Widely used as an Edman reagent for protein sequencing. |

| 4-Acetylphenyl Isothiocyanate | Para-substituted Isothiocyanate | Exhibits different biological activities due to positional substitution. |

| 3-Methylphenyl Isothiocyanate | Methyl-substituted Isothiocyanate | Shows enhanced insecticidal properties compared to its non-methylated counterparts. |

Uniqueness

3-Acetylphenyl isothiocyanate's unique acetyl group allows it to exhibit distinct biological activities compared to other isothiocyanates. Its specific interactions with enzymes and potential applications in agriculture and medicine set it apart from structurally similar compounds .

Appearance: Colorless to Yellow-Brown Solid or Liquid as Melt

3-Acetylphenyl Isothiocyanate typically appears as a colorless to yellow-brown solid at room temperature, which forms a clear liquid when melted [1] [2] [3]. The compound's appearance can vary from white to yellow to orange to brown depending on purity and storage conditions [4]. This color variation is characteristic of isothiocyanate compounds and may be attributed to trace impurities or slight decomposition upon exposure to moisture or light. The compound exists as a fused solid under normal conditions but readily transitions to a liquid state upon gentle heating [2] [3].

Melting Point (~24-26°C) and Boiling Point (135-136°C at 2mmHg)

3-Acetylphenyl Isothiocyanate exhibits a melting point range of 24-28°C [1] [2] [3], with most sources reporting values between 24-26°C [3] [5]. This relatively low melting point indicates weak intermolecular forces in the solid state, typical of organic compounds with moderate molecular weight and limited hydrogen bonding capacity. The boiling point is 135-136°C at reduced pressure (2 mmHg) [1] [3] [5], demonstrating the compound's thermal stability under controlled conditions. At atmospheric pressure, the boiling point would be significantly higher, but the compound may undergo thermal decomposition before reaching its normal boiling point.

Refractive Index (1.648) and Optical Properties

The refractive index of 3-Acetylphenyl Isothiocyanate is reported as 1.647-1.649 at 20°C and 589 nm [1] [2] [3]. This relatively high refractive index value indicates significant electron density and polarizability, consistent with the presence of aromatic rings and heteroatoms (nitrogen, oxygen, and sulfur) in the molecular structure. The refractive index provides valuable information for compound identification and purity assessment. The optical properties suggest the compound has moderate light-bending capabilities, which is useful for analytical characterization and quality control purposes.

Thermodynamic Properties

Heat Capacity and Thermal Stability

Limited specific data are available regarding the heat capacity of 3-Acetylphenyl Isothiocyanate. However, based on related isothiocyanate compounds, the compound demonstrates moderate thermal stability under normal storage conditions [6] [7]. The isothiocyanate functional group is generally stable at ambient temperatures but may undergo thermal decomposition at elevated temperatures, particularly in the presence of nucleophiles or under basic conditions [8]. Thermal decomposition can lead to the release of irritating gases and vapors [6] [7], including nitrogen oxides, carbon oxides, and sulfur-containing compounds.

Flash Point (>110°C) and Combustion Properties

The flash point of 3-Acetylphenyl Isothiocyanate is reported as greater than 110°C (230°F) [3] [5], classifying it as a combustible material with relatively low fire hazard under normal handling conditions. This high flash point indicates good thermal stability and reduced risk of ignition during routine laboratory operations. Upon combustion, the compound produces hazardous decomposition products including carbon oxides, nitrogen oxides, and sulfur oxides [9] [7] [10]. The combustion properties suggest the need for appropriate fire suppression methods, with carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam being suitable extinguishing media [9].

Spectroscopic Properties

UV-Visible Absorption Characteristics

Limited specific data are available regarding the UV-visible absorption characteristics of 3-Acetylphenyl Isothiocyanate. The compound contains aromatic chromophores (benzene ring with acetyl and isothiocyanate substituents) that would be expected to exhibit absorption in the UV region. The acetyl group ($$\alpha$$,$$\beta$$-unsaturated system with the benzene ring) and the isothiocyanate group both contribute to the electronic transitions. Further detailed spectroscopic studies would be valuable to characterize the specific absorption maxima, extinction coefficients, and solvent effects on the UV-visible spectrum.

Fluorescence Properties

No specific fluorescence data for 3-Acetylphenyl Isothiocyanate were identified in the available literature. However, compounds containing isothiocyanate functional groups have been studied extensively as fluorescent labeling reagents, particularly in the context of fluorescein isothiocyanate derivatives [11] [12] [13]. The aromatic nature of the compound suggests potential for fluorescence, but experimental verification would be required to determine quantum yields, emission maxima, and fluorescence lifetimes under various conditions.

Vibrational Spectra (IR, Raman)

Infrared spectroscopy reveals characteristic absorption bands for 3-Acetylphenyl Isothiocyanate. The isothiocyanate functional group exhibits a distinctive stretch at 2110 cm⁻¹ when measured in dimethylsulfoxide [12]. The carbonyl group of the acetyl substituent shows absorption at 1760 cm⁻¹ in the same solvent [12]. These spectroscopic features are essential for structural confirmation and purity assessment.

Raman spectroscopy data for this specific compound are limited, but related isothiocyanate compounds have been studied using Raman techniques [14] [15] [16]. The Raman spectrum would be expected to show complementary vibrational information to the infrared spectrum, with particular sensitivity to symmetric stretching modes and aromatic ring vibrations. The isothiocyanate group typically exhibits characteristic Raman-active modes that can be useful for identification and structural analysis.

Solubility and Partition Behavior

Solubility in Various Solvents

3-Acetylphenyl Isothiocyanate exhibits limited water solubility with a reported value of 8.33 mg/L at 25°C [1], classifying it as sparingly soluble in aqueous media. This low water solubility is typical of aromatic compounds containing hydrophobic substituents. The compound is expected to show good solubility in organic solvents, particularly those of moderate to low polarity, based on its molecular structure and the general behavior of isothiocyanate compounds [17] [18]. Polar aprotic solvents such as dimethylsulfoxide, dimethylformamide, and acetonitrile would likely provide better dissolution compared to polar protic solvents.

LogP and Hydrophobic Character

The calculated LogP value for 3-Acetylphenyl Isothiocyanate is 2.623 [19], indicating significant lipophilic character. This positive LogP value demonstrates that the compound preferentially partitions into the organic phase of an octanol-water system, consistent with its limited water solubility and expected good organic solvent compatibility [20] [21]. The LogP value places this compound in the moderately lipophilic range, suggesting good membrane permeability characteristics and potential for bioavailability if used in biological applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (80%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant